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Uracil, dimer, syn- (8CI) - 18324-22-6

Uracil, dimer, syn- (8CI)

Catalog Number: EVT-1517859
CAS Number: 18324-22-6
Molecular Formula: (C4H4N2O2)2
Molecular Weight: 0
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Product Introduction

Overview

Uracil, dimer, syn- (8CI) is a specific form of uracil that forms a cyclobutane pyrimidine dimer when two adjacent uracil bases are exposed to ultraviolet light. This compound is significant in the study of DNA damage and repair mechanisms, particularly in the context of how ultraviolet radiation induces mutations in genetic material. The formation of this dimer can lead to errors during DNA replication, resulting in transitions from cytosine to thymine.

Source

Uracil is a naturally occurring pyrimidine nucleobase found in RNA and is produced through the hydrolytic deamination of cytosine. The specific dimerization occurs when uracil bases are subjected to UV light, leading to the formation of the cis-syn cyclobutane dimer, which is a key focus in molecular biology and genetics research .

Classification

Uracil, dimer, syn- (8CI) is classified as a cyclobutane pyrimidine dimer, specifically a cis-syn type. This classification is important for understanding its chemical behavior and biological implications, particularly regarding its role in DNA damage and repair pathways .

Synthesis Analysis

Methods

The synthesis of uracil dimers typically involves photochemical reactions where uracil or thymine nucleobases are irradiated with UV light. The most common method utilizes triplet-sensitized irradiation of oligodeoxyribonucleotides containing uracil. This process can be conducted in various solvents such as acetonitrile and water, followed by purification techniques like high-performance liquid chromatography (HPLC).

Technical Details

  1. Preparation: A mixture containing uracil nucleotides is prepared and irradiated under controlled conditions (e.g., using a high-pressure mercury lamp).
  2. Purification: After irradiation, the reaction mixture is analyzed using thin-layer chromatography (TLC) and HPLC to confirm the presence of the dimer product.
  3. Characterization: The structure of the synthesized dimers can be confirmed using nuclear magnetic resonance (NMR) spectroscopy and UV photoreversal techniques .
Molecular Structure Analysis

Structure

The molecular structure of uracil, dimer, syn- features a cyclobutane ring formed between two uracil bases. The key structural characteristics include:

  • Pyrimidine Ring: Contains nitrogen atoms at positions 1 and 3.
  • Oxo Groups: Present at positions 2 and 4.
  • Cyclobutane Linkage: Formed between adjacent carbon atoms due to UV-induced dimerization.

Data

  • Molecular Formula: C8H8N4O4
  • Molecular Weight: Approximately 224.25 g/mol
  • Configuration: The configuration is classified as cis-syn due to the spatial arrangement of substituents around the cyclobutane ring .
Chemical Reactions Analysis

Reactions

Uracil dimers primarily undergo reactions related to DNA replication and repair. These include:

  1. Formation: Induced by UV irradiation leading to cyclobutane formation.
  2. Repair Mechanisms:
    • Nucleotide Excision Repair: Enzymatic removal of the dimer.
    • Photoreactivation: Direct reversal by photolyase enzymes that cleave the dimer bond .

Technical Details

The kinetics of these reactions can vary significantly based on environmental conditions such as temperature and pH. For instance, studies have shown that deamination rates for these dimers can be influenced by their sequence context within DNA .

Mechanism of Action

Process

The mechanism by which uracil dimers interfere with DNA replication involves:

  1. Blocking Replication Forks: The bulky dimer structure disrupts normal base pairing during DNA synthesis.
  2. Mutagenesis: If not repaired correctly, these dimers can lead to misincorporation during replication, resulting in mutations such as C→T transitions.

Data

Studies have demonstrated that the presence of uracil dimers significantly hampers DNA polymerase activity, leading to stalled replication forks and increased mutation rates under UV exposure conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and acetonitrile.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to UV light.
  • Reactivity: Reacts with nucleophiles during repair processes; undergoes photochemical reactions upon UV exposure.

Relevant Data or Analyses

Applications

Uracil, dimer, syn- (8CI) has several scientific uses:

  1. DNA Damage Studies: Used extensively in research focusing on UV-induced DNA damage and repair mechanisms.
  2. Genetic Mutation Research: Helps elucidate pathways leading to mutations caused by environmental factors like UV radiation.
  3. Biotechnology Applications: Potential applications in developing strategies for gene editing and synthetic biology where understanding base pairing fidelity is crucial.
Introduction to Cyclobutane Pyrimidine Dimers (CPDs)

Definition and Classification of syn-Configured Pyrimidine Dimers

Cis-syn cyclobutane dimers exhibit a stereospecific configuration where the cyclobutane ring projects toward the major groove of B-form DNA, with thymine, cytosine, or uracil bases linked through C5–C5′ and C6–C6′ bonds. This stereochemistry contrasts with trans-syn dimers, where the ring system distorts the helix more severely. The cis-syn geometry is biologically predominant in duplex DNA due to conformational constraints during photodimerization [1] [3].

Structural taxonomy of cis-syn dimers includes:

  • Homodimers: T<>T, C<>C, U<>U
  • Heterodimers: T<>C, T<>U, C<>U
  • Methylated variants: T<>5mC (5-methylcytosine)

Table 1: Classification and Properties of Major syn-CPDs

Dimer TypeFormation FrequencyDeamination Half-LifePrimary Mutagenic Outcome
T<>THigh (TT sites)Not applicableLow mutagenicity
C<>CModerate (CC sites)~2 hoursCC→TT tandem mutations
T<>CHigh (TC sites)~4–12 hoursC→T transitions
T<>UDerived from T<>CStableC→T transitions
U<>URareStableU→C transitions (rare)

Conformational stability varies significantly among isomers. Trans-syn dimers exhibit enhanced repair susceptibility toward oxidative pathways (e.g., NO₃• radical repair) due to greater solvent exposure of C5–C5′ bonds. Cis-syn isomers demonstrate differential oxidation kinetics depending on methyl group substitution: thymine-containing dimers (e.g., DMT<>DMT) exhibit rate coefficients (k = 280 × 10⁷ M⁻¹s⁻¹) nearly 3.5-fold higher than unmethylated uracil dimers (DMU<>DMU, k = 80 × 10⁷ M⁻¹s⁻¹) due to electron-donating effects. Steric hindrance from C6-methyl groups further reduces reactivity [1].

Role of Uracil in syn-CPD Formation and Mutagenesis

Uracil incorporation into CPDs occurs almost exclusively through post-lesion deamination of cytosine within preexisting C<>C or T<>C dimers. This hydrolytic process exhibits extraordinary acceleration in cyclobutane-conjugated cytosines compared to undamaged nucleotides. Deamination half-lives decrease from ~200 years in monomeric cytosine to merely 2–20 hours within CPDs—a rate enhancement exceeding 10⁹-fold [4] [7].

Table 2: Deamination Kinetics in Cytosine-Containing Dimers

Sequence ContextDNA StructureDeamination Half-Life (37°C)Proposed Mechanism
5′-TC-3′Single-stranded4–12 hoursHydrolytic catalysis
5′-CC-3′Single-stranded~2 hoursHydrolytic catalysis
5′-TC-3′Double-stranded~55 minutesHelix distortion
Monomeric CDouble-stranded~200 yearsSpontaneous

This dramatic kinetic shift stems from two synergistic factors:

  • Electronic destabilization: The cyclobutane ring reduces aromaticity in the cytosine ring, increasing carbonyl polarization and facilitating hydroxide attack at C4.
  • Steric strain: The cis-syn configuration distorts hydrogen bonding, displacing cytosine from optimal base-stacking geometry. This exposes C4 to solvent molecules, particularly in transiently unpaired regions of duplex DNA [4] [7].

Deaminated dimers generate non-instructional lesions during replication. Whereas native T<>C dimers base-pair correctly (T=A, C=G), their deaminated counterparts form T<>U dimers with ambiguous coding:

  • The uracil moiety maintains tautomeric equilibrium between lactam (keto) and lactim (enol) forms
  • In the rare lactim form, uracil mimics cytosine, pairing with guanine
  • Predominantly, however, uracil behaves as thymine, directing adenine incorporation

This establishes the molecular basis for targeted C→T transitions—the hallmark mutation of UV-associated skin cancers. Biochemical reconstitution experiments demonstrate that TLS polymerase η (pol η) replicates past T<>U dimers by incorporating adenines opposite both bases, effectively fixing the mutation during replication [6] [7].

Biological Significance of cis-syn Thymine-Uracil Dimers

T<>U dimers constitute stealth mutagenic lesions that evade conventional repair pathways. Unlike undamaged uracil—a substrate for base excision repair (BER)—uracil within cyclobutane rings remains refractory to uracil-DNA glycosylase (UDG). This resistance originates from conformational constraints: the cyclobutane linkage prevents nucleotide flipping into UDG's catalytic pocket [4] [7].

Translesion synthesis (TLS) across T<>U dimers exhibits polymerase-dependent fidelity:

  • Pol η (canonical TLS polymerase): Inserts adenine opposite uracil with >95% efficiency, propagating C→T mutations
  • Pol ι: Favors non-canonical pairing, incorporating guanine opposite uracil in ~30% of bypass events (error-corrective potential)

Table 3: Translesion Synthesis Profiles Across T<>U Dimers

PolymeraseNucleotide Inserted Opposite 3'UEfficiencyMutation Frequency
Pol ηdAMP (major)HighC→T: >90%
Pol ιdGMP (30%), dAMP (60%), dTMP (10%)ModerateC→T: ~60%
Pol δStalledLowNot determined

The mutagenic impact manifests most dramatically in melanoma genomes, where whole-genome sequencing reveals:

  • >80% of single-base substitutions are C→T transitions
  • >50% occur at dipyrimidine motifs
  • CC→TT tandem mutations (signature 7) correlate with cytosine deamination in C<>C dimers

Notably, biochemical reconstitution experiments show that CC→TT mutations arise almost exclusively through TLS-dependent mechanisms rather than deamination pathways [2] [5] [8].

Deamination timing critically influences mutagenic outcomes:

  • Pre-replication deamination: T<>U dimers form before replication, directing error-free incorporation of adenine but fixing C→T mutations
  • Post-replication deamination: Undeaminated T<>C dimers may undergo error-prone bypass (e.g., via pol ζ), generating diverse substitutions

This kinetic competition between deamination, repair, and replication establishes the T<>U dimer as a pivotal lesion linking UV exposure to oncogenic transformation in skin [4] [6].

Properties

CAS Number

18324-22-6

Product Name

Uracil, dimer, syn- (8CI)

Molecular Formula

(C4H4N2O2)2

Synonyms

Uracil, dimer, syn- (8CI)

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